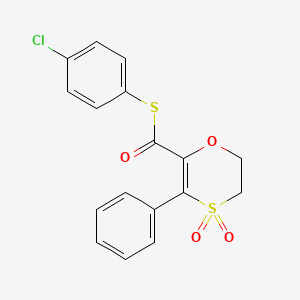![molecular formula C14H10FN5O B12174847 3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12174847.png)
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The general structure of benzanilides is RNC(=O)R’, where R and R’ are benzene rings .
Preparation Methods
The synthesis of 3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoic acid with 2-(1H-tetrazol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as beta-lactamase, which is involved in bacterial resistance to antibiotics. The compound binds to the active site of the enzyme, preventing it from breaking down beta-lactam antibiotics and thereby enhancing their efficacy .
Comparison with Similar Compounds
3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: This compound also contains a tetrazole ring but differs in the position of the tetrazole group.
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: Similar to the compound but with the tetrazole group at a different position on the phenyl ring.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H10FN5O |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
3-fluoro-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10FN5O/c15-11-5-3-4-10(8-11)14(21)17-12-6-1-2-7-13(12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
VYGTXAJLMRESMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12174772.png)




![2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12174788.png)
![2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12174791.png)
![1-[(3,4-Dimethoxyphenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B12174801.png)
![1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12174805.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12174806.png)
![N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174813.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12174819.png)
![9,10-Dimethoxy-6-[4-oxo-4-(pyrrolidin-1-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12174826.png)
![N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174843.png)
